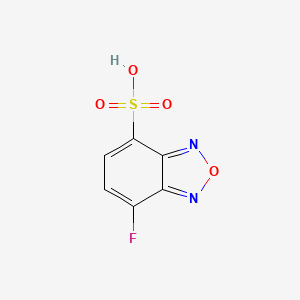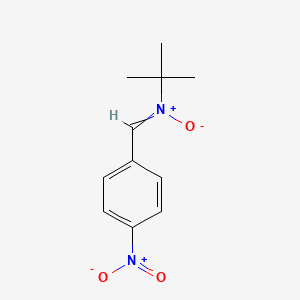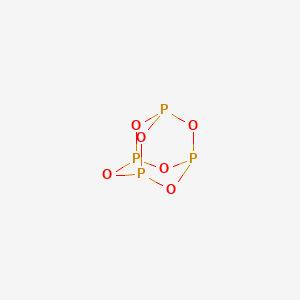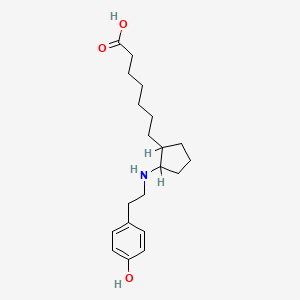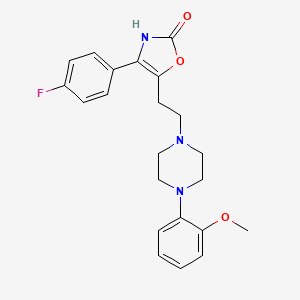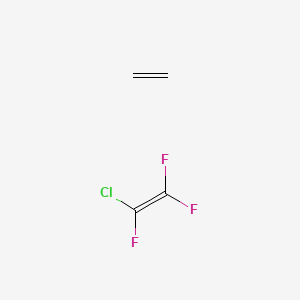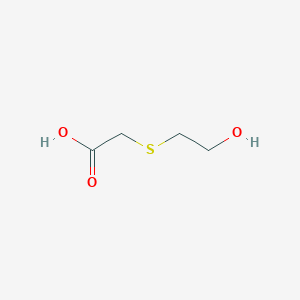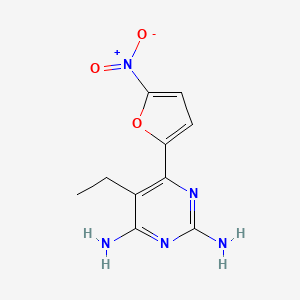
5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is a synthetic nitrofuran derivative known for its broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. This compound is also referred to as Nifuratel. It is a member of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine typically involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring. This intermediate is then nitrated to introduce the nitrofuran moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with altered antimicrobial properties.
Reduction: Amino derivatives with potential therapeutic applications.
Substitution: Various substituted pyrimidine derivatives with diverse biological activities.
Aplicaciones Científicas De Investigación
5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is used in a wide range of scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in treating infections.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections.
Industry: Used in the development of new antimicrobial agents and as a reference compound in quality control processes.
Mecanismo De Acción
The antimicrobial activity of 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is primarily due to its ability to interfere with the synthesis of nucleic acids in microbial cells. The nitrofuran moiety generates reactive oxygen species that damage DNA and other cellular components, leading to cell death. The pyrimidine ring enhances the compound’s ability to penetrate microbial cells and reach its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Another pyrimidine derivative with similar structural features but different biological activities.
5-Nitrofurantoin: A nitrofuran derivative with antimicrobial properties but a different mechanism of action.
Nifuroxazide: A nitrofuran compound used as an intestinal antiseptic.
Uniqueness
5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine is unique due to its combination of a nitrofuran moiety and a pyrimidine ring, which provides it with a broad spectrum of antimicrobial activity and the ability to target multiple microbial pathways. This makes it a versatile compound in both research and therapeutic applications.
Propiedades
IUPAC Name |
5-ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3/c1-2-5-8(13-10(12)14-9(5)11)6-3-4-7(18-6)15(16)17/h3-4H,2H2,1H3,(H4,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIBSPYVEWBOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N=C1N)N)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972589 |
Source


|
| Record name | 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57119-09-2 |
Source


|
| Record name | 2,4-Diamino-6-(5-nitrofuryl-2)-5-ethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057119092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-6-(5-nitrofuran-2-yl)pyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[Bis(2-chloroethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1206811.png)
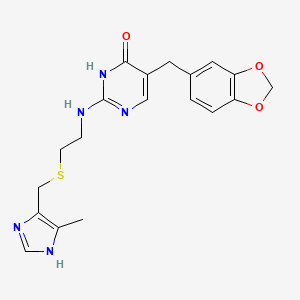
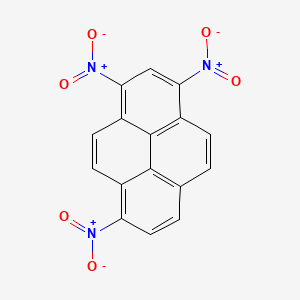
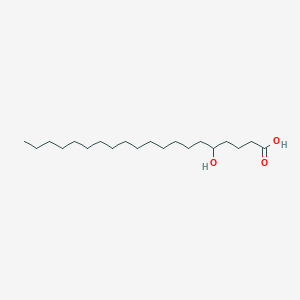
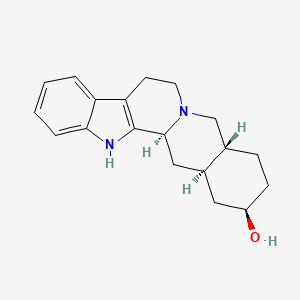
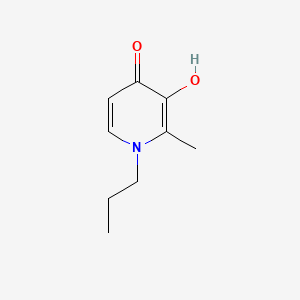
![5-Fluoro-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1206823.png)
